molecular formula C21H18F2N2O2 B2754912 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline CAS No. 2034432-03-4

8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline

Cat. No.: B2754912
CAS No.: 2034432-03-4
M. Wt: 368.384
InChI Key: ZRHVLIGGMWJKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline is a synthetic organic compound that features a quinoline core linked to a piperidine ring substituted with a 3,4-difluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline typically involves a multi-step process. One common route includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the 3,4-difluorobenzoyl moiety, potentially converting it to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to introduce new functional groups.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the 3,4-difluorobenzoyl group.

    Substitution: Various substituted piperidine derivatives.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline is not fully elucidated. it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety may intercalate with DNA, while the piperidine ring could interact with protein targets, influencing biological pathways .

Properties

IUPAC Name

(3,4-difluorophenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O2/c22-17-7-6-15(13-18(17)23)21(26)25-11-8-16(9-12-25)27-19-5-1-3-14-4-2-10-24-20(14)19/h1-7,10,13,16H,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHVLIGGMWJKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.